molecular formula C14H16N2O B1303591 1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 112758-90-4

1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B1303591
CAS No.: 112758-90-4
M. Wt: 228.29 g/mol
InChI Key: BHUFGJNASUNOHC-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be achieved through several methods. One common approach involves the cyclization of pyrrole with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) yields the desired pyrrolopyrazine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the transition-metal-free strategy described above can be adapted for large-scale synthesis, ensuring efficiency and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolopyrazine derivatives, which exhibit different biological and chemical properties .

Scientific Research Applications

1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. It acts as a kinase inhibitor, modulating the activity of enzymes involved in cell signaling and growth. The compound also exhibits GABA A allosteric modulating activity, influencing neurotransmitter function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is unique due to its specific structural features, which confer distinct biological activities. Its combination of pyrrole and pyrazine rings allows for diverse chemical modifications, making it a versatile scaffold for drug discovery and development .

Properties

IUPAC Name

1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-17-12-6-4-11(5-7-12)14-13-3-2-9-16(13)10-8-15-14/h2-7,9,14-15H,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUFGJNASUNOHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=CC=CN3CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377894
Record name 1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112758-90-4
Record name 1,2,3,4-Tetrahydro-1-(4-methoxyphenyl)pyrrolo[1,2-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112758-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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